N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a molecular formula of C32H29N5O3S. This compound is known for its unique structure, which includes a benzyloxyphenyl group, a methoxyphenyl group, and a triazolyl group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common method includes the condensation of 4-(benzyloxy)benzaldehyde with 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under reflux conditions. The reaction is usually carried out in an ethanol solvent with an acid catalyst to facilitate the condensation process .
Chemical Reactions Analysis
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound’s triazolyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with similar compounds such as:
- N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylene}-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetohydrazide
These compounds share similar structural features but differ in their substituent groups, which can lead to variations in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C31H27N5O3S |
---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C31H27N5O3S/c1-38-27-18-14-25(15-19-27)30-34-35-31(36(30)26-10-6-3-7-11-26)40-22-29(37)33-32-20-23-12-16-28(17-13-23)39-21-24-8-4-2-5-9-24/h2-20H,21-22H2,1H3,(H,33,37)/b32-20+ |
InChI Key |
SIJSBRXGXYUAFZ-UZWMFBFFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.